molecular formula C9H17NO B1367352 5-Hydroxy-2,4-dimethylheptanenitrile

5-Hydroxy-2,4-dimethylheptanenitrile

Cat. No.: B1367352
M. Wt: 155.24 g/mol
InChI Key: ZBJUNCRJUNAMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,4-dimethylheptanenitrile is an organic compound with the molecular formula C9H17NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2,4-dimethylheptanenitrile can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-5-oxoheptanenitrile using sodium borohydride in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of the desired hydroxy compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,4-dimethylheptanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,4-Dimethyl-5-oxoheptanenitrile.

    Reduction: 2,4-Dimethyl-5-aminoheptane.

    Substitution: Depending on the substituent, various derivatives can be formed.

Scientific Research Applications

5-Hydroxy-2,4-dimethylheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4-dimethylheptanenitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-7-hydroxynonan-3-one
  • 2,4-Dimethyl-5-oxoheptanenitrile

Uniqueness

5-Hydroxy-2,4-dimethylheptanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-hydroxy-2,4-dimethylheptanenitrile

InChI

InChI=1S/C9H17NO/c1-4-9(11)8(3)5-7(2)6-10/h7-9,11H,4-5H2,1-3H3

InChI Key

ZBJUNCRJUNAMOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CC(C)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-dimethyl-5-oxoheptanenitrile (IIb, 239 g, 1.56 moles) in isopropanol (2.5L) at 5° C. under a nitrogen atmosphere, was added sodium borohydride (60 g, 1.59 moles) over a 15 minute period. The mixture was stirred for 40 hours at room temperature, after which GC analysis indicated complete reaction. The reaction mixture was cooled to -5° C. and carefully quenched with water (1L) followed by saturated aqueous ammonium chloride (200 ml). After the gas evolution had subsided, the isopropanol was removed under reduced pressure (30 mm). The residue was extracted with diethyl ether (1×750 ml, 2×350 ml) and the combined organic layers washed with water (2×200 ml) and saturated aqueous sodium chloride (200 ml). After drying (MgSO4), the solvent was removed at reduced pressure (30 mm) and the crude product distilled at 75-80° C. and 0.20-0.10 mm to give a 88% yield of 2,4-dimethyl-5-hydroxyheptanenitrile (212 g, 1.37 moles).
Quantity
239 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

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